molecular formula C6H8BrNO4 B8274099 Methyl 4-bromo-3-oxo-2-methoxyiminobutyrate

Methyl 4-bromo-3-oxo-2-methoxyiminobutyrate

Cat. No. B8274099
M. Wt: 238.04 g/mol
InChI Key: GJHFBYADZNZZED-UHFFFAOYSA-N
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Patent
US04520194

Procedure details

In 150 ml of chloroform is dissolved 40 g of methyl 3-oxo-2-methoxyiminobutyrate and the solution is heated to 40° C. Then, a solution of 40 g bromine in 50 ml chloroform is added dropwise over a period of an hour. Thereafter, the reaction is continued under stirring at room temperature for an hour. The reaction mixture is washed with a 5% aqueous solution of sodium hydrogen carbonate and water in the order mentioned, and the organic layer is dried. The solvent is then distilled off to obtain 52.1 g of methyl 4-bromo-3-oxo-2-methoxyiminobutyrate as an oil.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:11])[C:3](=[N:8][O:9][CH3:10])[C:4]([O:6][CH3:7])=[O:5].[Br:12]Br>C(Cl)(Cl)Cl>[Br:12][CH2:11][C:2](=[O:1])[C:3](=[N:8][O:9][CH3:10])[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
O=C(C(C(=O)OC)=NOC)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
under stirring at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture is washed with a 5% aqueous solution of sodium hydrogen carbonate and water in the order
CUSTOM
Type
CUSTOM
Details
the organic layer is dried
DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off

Outcomes

Product
Name
Type
product
Smiles
BrCC(C(C(=O)OC)=NOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 52.1 g
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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